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Compound of Interest

Compound Name: 4-Benzyl-1(2H)-phthalazinone

Cat. No.: B1268518

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Benzyl-1(2H)-phthalazinone, a key heterocyclic scaffold in medicinal chemistry. The
document is intended for researchers, scientists, and professionals in drug development,
offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Benzyl-1(2H)-phthalazinone,
providing a quick reference for its structural characterization.

Table 1: *H NMR Spectral Data of 4-Benzyl-2-

hydroxymethyl-2H-phthalazin-1-one (a closely related
derivative)

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1268518?utm_src=pdf-interest
https://www.benchchem.com/product/b1268518?utm_src=pdf-body
https://www.benchchem.com/product/b1268518?utm_src=pdf-body
https://www.benchchem.com/product/b1268518?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J, Assignment
(6, ppm) Protons
Hz)
4.13 t 84 1H OH
4.31 S - 2H CHzPh
5.69 d 8.4 2H CH20H
7.30 m - 5H Ph-H
7.71 m - 3H Phthalazinyl-H
8.45 m - 1H Phthalazinyl-H

Note: Data is for the 2-hydroxymethyl derivative as a close analogue. The signal at 4.13 ppm is
exchangeable with D20.[1]

Table 2: *C NMR Spectral Data of 4-Benzyl-2-
hydroxymethyl-2H-phthalazin-1-one

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4058664/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (6, ppm) Assighment
37.3 CH2

60.1 CH20H
125.7 Cas-Ar

128 Cs

128.3 Cs

128.8 Cs-Ar, Cs-Ar
129.1 Cz-Ar, Ce-Ar
130.2 Csa

130.3 Csa

131.2 C

132.3 Ce

137.2 Ci-Ar

155.1 Ca

160.1 (6{0)]

Note: Data is for the 2-hydroxymethyl derivative.[1]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm~12)

Interpretation

~3200-3000 N-H Stretching (in the parent compound)
~3100-3000 Aromatic C-H Stretching
~2950-2850 Aliphatic C-H Stretching
~1650 C=0 (Amide) Stretching

~1600, ~1490, ~1450

Aromatic C=C Stretching
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Note: This is a generalized interpretation. The IR spectrum for a derivative shows a strong
carbonyl absorption at 1640 cm~* and an O-H stretch at 3334 cm~! due to the hydroxymethyl

group.[1]

ble 4: : S, [ o

mlz Interpretation

266 (M) Molecular ion of 4-benzyl-2-hydroxymethyl-2H-
phthalazin-1-one

235 [M - CH20H]*

Note: This data corresponds to the 2-hydroxymethyl derivative.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample
(5-25 mg for tH, 50-100 mg for 13C) is dissolved in a deuterated solvent such as chloroform-d
(CDCIs) or dimethyl sulfoxide-de (DMSO-ds). Chemical shifts are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard. Data is processed to show
chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, g = quartet, m = multiplet),
coupling constants (J) in Hertz (Hz), and integration.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For
solid samples, the KBr pellet method is frequently employed. A small amount of the sample is
mixed with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is
recorded in the range of 4000-400 cm~%, and the positions of the absorption bands are reported
in reciprocal centimeters (cm™1).

Mass Spectrometry (MS)
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Mass spectra are typically acquired using an electron ionization (El) source. The sample is
introduced into the spectrometer, where it is ionized by a beam of electrons. The resulting
molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z) and
detected. The spectrum shows the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Benzyl-1(2H)-phthalazinone.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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